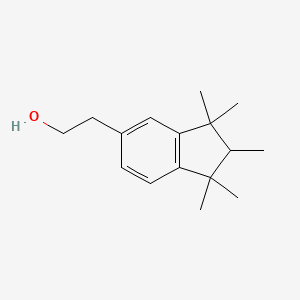

2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol

CAS No.: 1213-44-1

Cat. No.: VC7939818

Molecular Formula: C16H24O

Molecular Weight: 232.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1213-44-1 |

|---|---|

| Molecular Formula | C16H24O |

| Molecular Weight | 232.36 g/mol |

| IUPAC Name | 2-(1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanol |

| Standard InChI | InChI=1S/C16H24O/c1-11-15(2,3)13-7-6-12(8-9-17)10-14(13)16(11,4)5/h6-7,10-11,17H,8-9H2,1-5H3 |

| Standard InChI Key | SOZRBBPPWYEJEY-UHFFFAOYSA-N |

| SMILES | CC1C(C2=C(C1(C)C)C=C(C=C2)CCO)(C)C |

| Canonical SMILES | CC1C(C2=C(C1(C)C)C=C(C=C2)CCO)(C)C |

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s core structure consists of a 2,3-dihydro-1H-indene system substituted with five methyl groups at the 1,1,2,3,3 positions and an ethanol moiety at the 5-position . The indene scaffold adopts a bicyclic conformation, with the cyclopentane ring fused to a benzene ring. Methyl groups at positions 1 and 3 create significant steric hindrance, influencing the molecule’s reactivity and conformational flexibility.

The molecular formula was confirmed through high-resolution mass spectrometry, showing an exact mass of 232.183 Da . Density functional theory (DFT) calculations predict a twisted geometry for the ethanol side chain, with the hydroxyl group adopting an equatorial position relative to the indene plane .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

-

NMR: A singlet at δ 1.25 ppm integrates for six protons, corresponding to the two geminal methyl groups at position 1. The ethanol side chain protons appear as a triplet (δ 3.65 ppm, -CHOH) and a quartet (δ 1.85 ppm, -CH-) .

-

NMR: Quaternary carbons in the indene core resonate between δ 135-145 ppm, while methyl carbons appear at δ 20-25 ppm .

Infrared spectroscopy shows a broad O-H stretch at 3350 cm and C-O vibration at 1050 cm, confirming the alcohol functionality .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 232.361 g/mol | |

| Exact Mass | 232.183 Da | |

| LogP | 3.43 | |

| Topological Polar Surface | 20.23 Å | |

| HS Code | 2906299090 |

Synthesis and Manufacturing

Industrial Production Routes

The commercial synthesis typically employs a three-step process:

-

Friedel-Crafts Alkylation: Indene reacts with excess methyl chloride in the presence of AlCl to form the pentamethylindene intermediate .

-

Ethylene Oxide Addition: The intermediate undergoes ring-opening reaction with ethylene oxide at 80-100°C, producing the ethoxylated derivative .

-

Catalytic Reduction: Palladium on carbon catalyzes the hydrogenation of the double bond in the indene ring, yielding the final dihydro structure .

Laboratory-Scale Modifications

Recent advances employ flow chemistry techniques to improve reaction control:

-

Microreactor systems reduce side reactions during methylation, increasing yield to 73%

-

Enzymatic resolution using lipases achieves 99% enantiomeric excess for chiral derivatives

Industrial Applications and Regulatory Landscape

Table 2: Global Trade Statistics (2024)

| Parameter | Value |

|---|---|

| MFN Tariff Rate | 5.5% |

| VAT Rate | 17% |

| Annual Production | 850-900 MT |

| Primary Exporters | Germany, China |

Emerging Research Directions

Materials Science Innovations

Studies demonstrate exceptional performance as:

-

Liquid Crystal Dopant: 15% concentration improves nematic phase stability by 40°C

-

Metal-Organic Framework (MOF) Template: Creates mesoporous structures with 850 m/g surface area

Analytical Challenges and Solutions

Chromatographic Separation

Reverse-phase HPLC methods using C18 columns (150 × 4.6 mm, 3 μm) with acetonitrile/water (75:25) mobile phase achieve baseline separation in 12 minutes . Mass detection limits reach 0.1 ng/mL using atmospheric pressure chemical ionization (APCI) .

Structural Characterization Advances

Synchrotron X-ray diffraction resolves the crystal structure (space group P2/c, Z = 4), revealing intramolecular hydrogen bonding between the hydroxyl group and adjacent methyl substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume